

Commercial Sources and Application Notes for 11,12-diHETE Standard

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Compound of Interest

Compound Name: 11,12-diHETE

Cat. No.: B15583177

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This document provides a comprehensive overview of commercial sources for the 11,12-dihydroxyeicosatrienoic acid (**11,12-diHETE**) standard. It also includes detailed application notes and experimental protocols for its quantification in biological matrices and for its use in cell-based assays.

Commercial Availability of 11,12-diHETE Standard

11,12-diHETE is a dihydroxy metabolite of Eicosapentaenoic Acid (EPA), produced via the cytochrome P450 (CYP) pathway. It is a crucial standard for researchers studying lipid biochemistry and signaling. The primary commercial source for a high-purity **11,12-diHETE** standard is Cayman Chemical. Additionally, a deuterated internal standard, (\pm)11(12)-DiHET-d11, is available for quantitative mass spectrometry applications.

Table 1: Commercial Sources for **11,12-diHETE** and its Deuterated Analog

Product Name	Supplier	Catalog Number	Purity	Formulation	Storage	Stability
(±)11(12)-DiHETE	Cayman Chemical	10466	≥98%	100 µg/ml in ethanol	-20°C	≥ 2 years
(±)11(12)-DiHET	Cayman Chemical	51511	≥95%	100 µg/ml in ethanol	-20°C	Not specified
(±)11(12)-DiHET-d11	Cayman Chemical	10007975	≥99% deuterated	A solution in ethanol	-20°C	≥ 2 years
11,12-dihydroxy-5(Z),8(Z),14(Z)-eicosatrienoic acid	Larodan	>98%	In solution	Freezer	Not specified	

Physicochemical Properties and Solubility

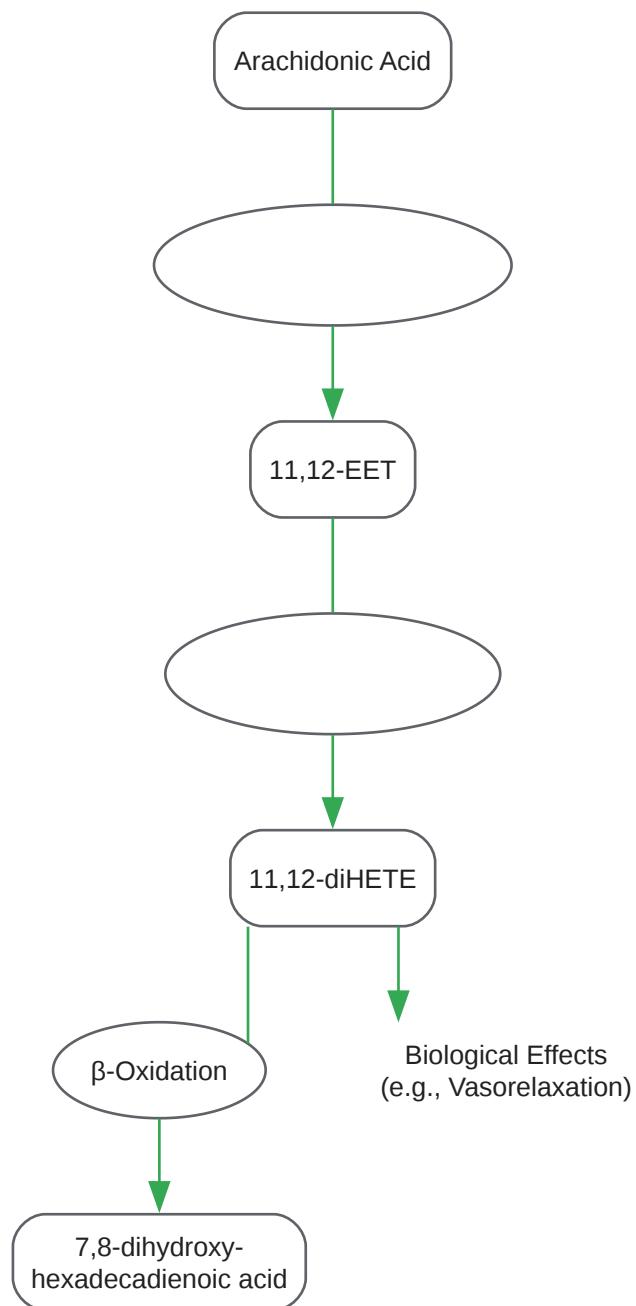
Understanding the physicochemical properties of **11,12-diHETE** is essential for its proper handling and use in experimental settings.

Table 2: Physicochemical Data for (±)11(12)-DiHETE

Property	Value	Source
Formal Name	11,12-dihydroxy-5Z,8Z,14Z,17Z-eicosatetraenoic acid	[1]
CAS Number	867350-92-3	[1]
Molecular Formula	C ₂₀ H ₃₂ O ₄	[1]
Formula Weight	336.5 g/mol	[1]
Solubility (DMF)	~30 mg/ml	[1] [2]
Solubility (DMSO)	~30 mg/ml	[1] [2]
Solubility (Ethanol)	~30 mg/ml	[1] [2]
Solubility (PBS, pH 7.2)	~0.5 mg/ml	[1] [2]

Signaling Pathway of **11,12-diHETE**

11,12-diHETE is formed from the precursor 11,12-epoxyeicosatrienoic acid (11,12-EET) through the action of soluble epoxide hydrolase (sEH). 11,12-EET itself is a product of the cytochrome P450 epoxygenase pathway acting on arachidonic acid. While 11,12-EET is a potent vasodilator, its conversion to **11,12-diHETE** was initially thought to be an inactivation step. However, studies have shown that **11,12-diHETE** retains biological activity, including vasorelaxation.[\[3\]](#)



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Figure 1. Biosynthetic pathway of **11,12-diHETE**.

Experimental Protocols

Protocol for Quantification of **11,12-diHETE** in Biological Samples using LC-MS/MS

This protocol is adapted from methodologies described for the analysis of eicosanoids in biological matrices.[4][5][6]

Objective: To quantify the concentration of **11,12-diHETE** in plasma or tissue homogenates.

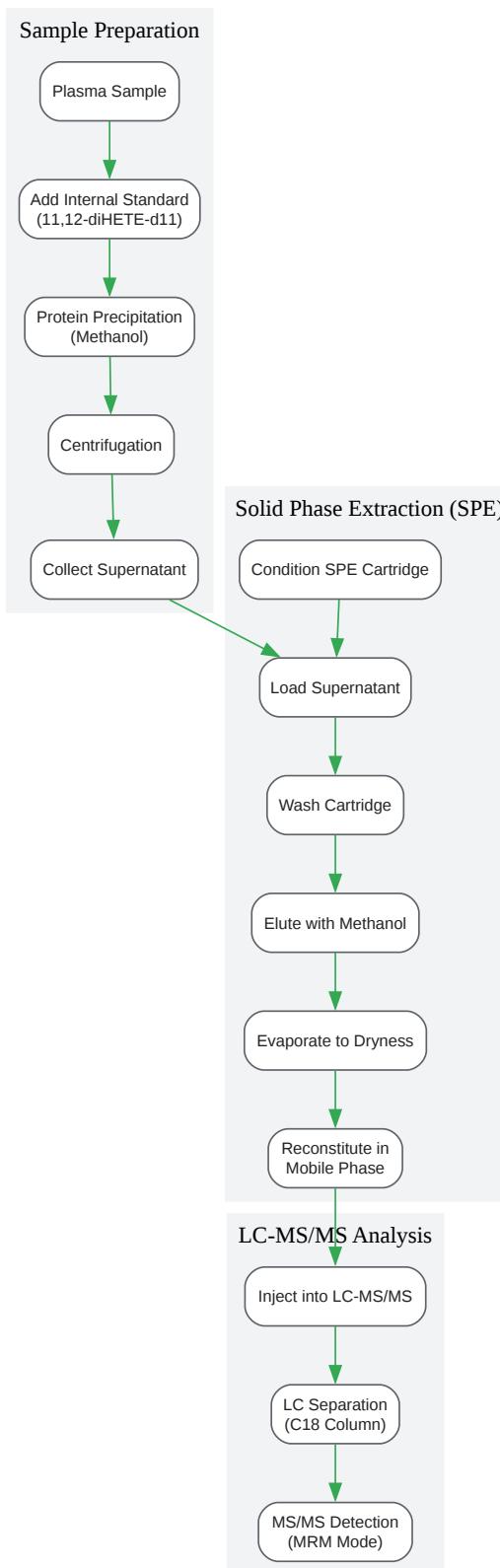
Materials:

- (±)11(12)-DiHETE standard (Cayman Chemical, Cat. No. 10466 or 51511)
- (±)11(12)-DiHET-d11 internal standard (Cayman Chemical, Cat. No. 10007975)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid
- Water (LC-MS grade)
- Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
- Nitrogen evaporator
- LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

- Sample Preparation (Plasma): a. To 100 µL of plasma, add 10 µL of the internal standard solution ((±)11(12)-DiHET-d11, e.g., at 100 ng/mL). b. Add 400 µL of ice-cold methanol to precipitate proteins. c. Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C. d. Collect the supernatant.
- Solid Phase Extraction (SPE): a. Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. b. Load the supernatant from step 1d onto the SPE cartridge. c. Wash the cartridge with 1 mL of 10% methanol in water. d. Elute the analytes with 1 mL of methanol. e. Evaporate the eluate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 63:37:0.02 water:acetonitrile:formic acid).

- LC-MS/MS Analysis: a. Liquid Chromatography (LC):
 - Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m).
 - Mobile Phase A: Water with 0.02% formic acid.
 - Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v).
 - Gradient: A suitable gradient to separate **11,12-diHETE** from other isomers. For example, start with a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5-10 μ L. b. Mass Spectrometry (MS):
 - Ionization Mode: Negative Electrospray Ionization (ESI-).
 - Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - **11,12-diHETE**: Precursor ion [M-H]⁻ m/z 337.2 -> Product ion (e.g., m/z 167.1).
 - **11,12-diHETE-d11**: Precursor ion [M-H]⁻ m/z 348.2 -> Product ion (e.g., m/z 171.1).
 - Optimize MS parameters (e.g., capillary voltage, cone voltage, collision energy) for maximum sensitivity.
- Quantification: a. Generate a calibration curve using the **11,12-diHETE** standard at various concentrations, with a fixed concentration of the internal standard. b. Plot the peak area ratio (analyte/internal standard) against the concentration of the standard. c. Determine the concentration of **11,12-diHETE** in the samples by interpolating their peak area ratios from the calibration curve.

[Click to download full resolution via product page](#)**Figure 2.** Workflow for LC-MS/MS quantification of **11,12-diHETE**.

Protocol for a Cell-Based Endothelial Cell Migration Assay

This protocol provides a general framework for assessing the biological activity of **11,12-diHETE** on endothelial cell migration, adapted from studies on the precursor 11,12-EET.[7][8]

Objective: To determine the effect of **11,12-diHETE** on the migration of endothelial cells.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line.
- Endothelial cell growth medium (e.g., EGM-2).
- Fetal Bovine Serum (FBS).
- (±)11(12)-DiHETE standard.
- Vehicle control (e.g., ethanol).
- 96-well culture plates.
- Incubator (37°C, 5% CO₂).
- Microscope with imaging capabilities.
- Image analysis software.

Procedure:

- Cell Culture: a. Culture HUVECs in endothelial cell growth medium until they reach confluence in a 96-well plate. b. Prior to the assay, starve the cells in a low-serum medium (e.g., 0.5% FBS) for 4-6 hours.
- Scratch Wound Assay: a. Create a uniform "scratch" or wound in the confluent cell monolayer using a sterile pipette tip. b. Gently wash the wells with PBS to remove detached cells. c. Capture an initial image (T=0) of the wound in each well.

- Treatment: a. Prepare different concentrations of **11,12-diHETE** in a low-serum medium. Ensure the final concentration of the vehicle (ethanol) is consistent across all wells and is at a non-toxic level (e.g., <0.1%). b. Add the **11,12-diHETE** solutions or vehicle control to the respective wells. c. Include a positive control if available (e.g., VEGF).
- Incubation and Imaging: a. Incubate the plate at 37°C and 5% CO₂. b. Capture images of the wounds at regular intervals (e.g., 6, 12, and 24 hours).
- Data Analysis: a. Measure the area of the wound in the images at each time point using image analysis software. b. Calculate the percentage of wound closure for each treatment group relative to the initial wound area. c. Compare the wound closure in the **11,12-diHETE**-treated groups to the vehicle control group to determine the effect on cell migration.

Conclusion

The availability of a high-purity **11,12-diHETE** standard and its deuterated analog from commercial suppliers like Cayman Chemical is crucial for advancing research in lipid signaling. The provided protocols for quantification and cell-based assays offer a starting point for investigators to explore the biological roles of this important eicosanoid. Proper handling, storage, and adherence to detailed experimental procedures are essential for obtaining reliable and reproducible results.

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